molecular formula C12H13NO5 B1610204 Methyl-3-N-acetylamino phthalate CAS No. 52659-18-4

Methyl-3-N-acetylamino phthalate

Cat. No.: B1610204
CAS No.: 52659-18-4
M. Wt: 251.23 g/mol
InChI Key: BLCLLTBPXPJBFH-UHFFFAOYSA-N
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Description

Methyl-3-N-acetylamino phthalate is an organic compound with the molecular formula C12H13NO5 and a molecular weight of 251.24 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is known for its stability and specific chemical properties, making it a valuable reagent in various chemical reactions and studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl-3-N-acetylamino phthalate can be synthesized through several methods. One common synthetic route involves the reaction of methanol with 3-nitrophthalic anhydride and acetic anhydride . The reaction is typically carried out in the presence of a graphite phase carbon nitride supported cuprous catalyst (g-C3N4/Cu2O) at 20°C for 12 hours . After the reaction, the mixture is filtered, and the filtrate is concentrated under reduced pressure. The product is then purified using silica gel column chromatography with a solvent system of ethyl acetate and petroleum ether .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl-3-N-acetylamino phthalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalic acid derivatives, while reduction can produce amino-substituted phthalates.

Scientific Research Applications

Methyl-3-N-acetylamino phthalate is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of Methyl-3-N-acetylamino phthalate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl phthalate: A common plasticizer with similar structural features.

    Diethyl phthalate: Another plasticizer used in various industrial applications.

    Phthalic anhydride: A precursor to many phthalate esters, including Methyl-3-N-acetylamino phthalate.

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its acetylamino group allows for unique interactions in biological systems, making it valuable in proteomics research and other scientific applications.

Properties

IUPAC Name

dimethyl 3-acetamidobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c1-7(14)13-9-6-4-5-8(11(15)17-2)10(9)12(16)18-3/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCLLTBPXPJBFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80442828
Record name Methyl-3-N-acetylamino phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52659-18-4
Record name Methyl-3-N-acetylamino phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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